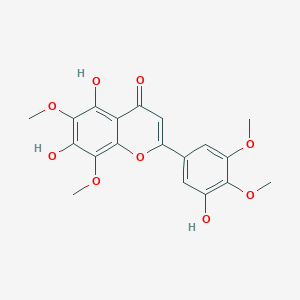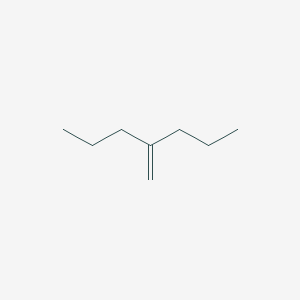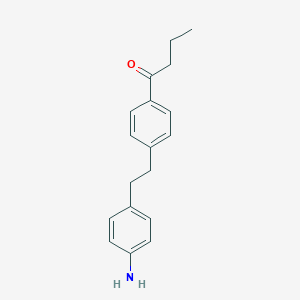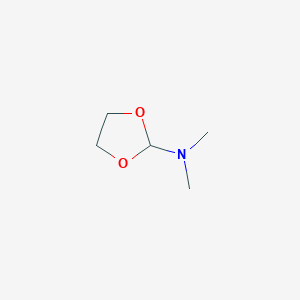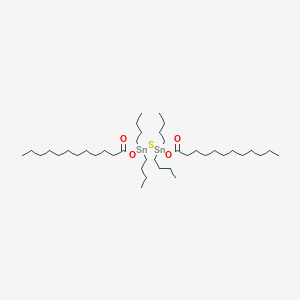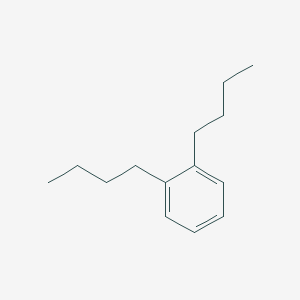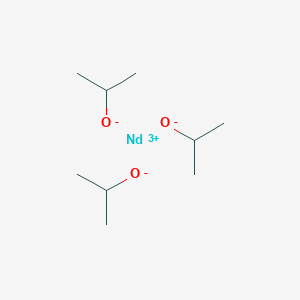
Neodymium(III) isopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(III) isopropoxide is a chemical compound composed of neodymium, a rare earth metal, and isopropyl alcohol. It is known for its utility in various fields, including catalysis and polymerization. The compound is typically represented by the formula Nd(OCH(CH3)2)3 and is often used as a precursor in the synthesis of other neodymium-based compounds .
Mécanisme D'action
Target of Action
Neodymium(III) isopropoxide, also known as Nd(OiPr)3, is primarily used as a catalyst in organic synthesis reactions . It facilitates the establishment of new bonds between molecules by supplying energy to the reaction .
Mode of Action
As a catalyst, this compound accelerates the rate of chemical reactions without being consumed in the process . It lowers the activation energy barrier, allowing the reaction to proceed more efficiently. Specifically, it is used in the living polymerization and block copolymerization of ε-caprolactone .
Biochemical Pathways
It is known that it plays a crucial role in the polymerization of dienes, vinyl monomers, and ε-caprolactone . The resulting polymers have various applications in the field of materials science.
Result of Action
The primary result of this compound’s action is the formation of new polymers through the process of polymerization . These polymers can have a wide range of properties depending on the specific conditions of the reaction, making this compound a versatile tool in materials science.
Analyse Biochimique
Biochemical Properties
Neodymium(III) isopropoxide is known to function as a catalyst in organic synthesis reactions . It facilitates the establishment of new bonds between molecules by supplying energy to the reaction
Cellular Effects
Neodymium compounds have been reported to stimulate the growth of certain organisms, suggesting that they may have some influence on cellular function .
Molecular Mechanism
It is known to act as a catalyst in the living polymerization and block copolymerization of ε-caprolactone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium(III) isopropoxide can be synthesized through the reaction of neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol. The reaction typically involves refluxing the mixture to ensure complete conversion . The resulting product is then purified to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk and packaged in glass ampules or bottles to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(III) oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen or other reducing agents.
Substitution: Requires the presence of suitable ligands and appropriate reaction conditions, such as temperature and solvent choice.
Major Products:
Oxidation: Neodymium(III) oxide.
Reduction: Various reduced neodymium species.
Substitution: Neodymium complexes with different ligands.
Applications De Recherche Scientifique
Neodymium(III) isopropoxide is widely used in scientific research due to its versatility:
Biology: It is used in the preparation of neodymium-based compounds for biological studies.
Comparaison Avec Des Composés Similaires
- Neodymium(III) chloride
- Neodymium(III) acetate
- Neodymium(III) hydroxide
- Neodymium(III) oxide
Comparison: Neodymium(III) isopropoxide is unique due to its specific reactivity and solubility in organic solvents. Unlike neodymium(III) chloride, which is more commonly used in aqueous solutions, this compound is preferred in organic synthesis due to its compatibility with organic solvents. Compared to neodymium(III) acetate and neodymium(III) hydroxide, it offers distinct advantages in catalysis and polymerization reactions .
Propriétés
Numéro CAS |
19236-15-8 |
|---|---|
Formule moléculaire |
C3H8NdO |
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
neodymium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Nd/c1-3(2)4;/h3-4H,1-2H3; |
Clé InChI |
JIBCRVTUFVJYSB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nd+3] |
SMILES canonique |
CC(C)O.[Nd] |
Pictogrammes |
Flammable; Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



